(Z)-isopropyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-isopropyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a fluorine atom, and an isopropyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO5/c1-12(2)25-19(22)11-24-15-6-7-16-17(10-15)26-18(20(16)23)9-13-4-3-5-14(21)8-13/h3-10,12H,11H2,1-2H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUGLPUSSRUXRG-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-isopropyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted salicylaldehyde, under acidic conditions. The fluorine atom is introduced through a halogenation reaction, and the isopropyl group is added via an esterification reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts to improve reaction efficiency and the implementation of purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran core can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (Z)-isopropyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may be used to study the effects of fluorinated compounds on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine
In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and selectivity.
Industry
In industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may enhance the performance of various products.
Mechanism of Action
The mechanism by which (Z)-isopropyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Isopropyl (2E)-2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Isopropyl {[(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy} acetate
Uniqueness
(Z)-isopropyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate stands out due to its specific structural features, such as the presence of the fluorine atom and the isopropyl group. These features may confer unique chemical and biological properties compared to similar compounds.
Biological Activity
(Z)-isopropyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound characterized by its complex structure and potential biological activities. The compound features a benzofuran core and a fluorobenzylidene group, which may enhance its reactivity and interaction with various biological targets.
Molecular Structure and Properties
- Molecular Formula : C20H18F O5
- Molecular Weight : 328.35 g/mol
- IUPAC Name : this compound
The structural complexity of this compound allows for a variety of interactions with biological systems, making it an interesting subject for pharmacological studies.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antioxidant Activity : Compounds with similar benzofuran structures have been shown to possess antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against various bacterial strains, suggesting potential use in antimicrobial applications.
- Anti-inflammatory Effects : Studies have indicated that benzofuran derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (Z)-methyl 2-((4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran | Similar benzofuran core | Methyl group instead of isopropyl |
| 2-Fluoro-3-oxo-2,3-dihydrobenzofuran | Lacks ester functionality | Simpler structure without alkoxy group |
| (Z)-isopropyl 2-(4-methoxybenzylidene)-3-oxo-benzofuran | Different substituent on benzaldehyde | Methoxy group instead of fluorine |
This comparison highlights the distinct functional groups present in this compound that may contribute to its unique biological activities.
Case Studies and Research Findings
- Antioxidant Studies : A study on related benzofuran derivatives reported significant antioxidant activity measured through DPPH and ABTS assays. These findings suggest that this compound may similarly exhibit protective effects against oxidative damage.
- Antimicrobial Testing : In vitro tests conducted on related compounds demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria. Future studies should evaluate the antimicrobial efficacy of this compound specifically.
- Cytotoxicity Assays : Initial cytotoxicity assays indicated that compounds with similar structures could induce apoptosis in cancer cell lines such as HeLa and MCF7. Further research is needed to confirm the cytotoxic potential of (Z)-isopropyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yloxy)acetate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
